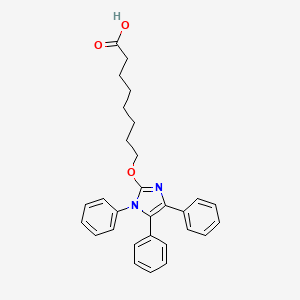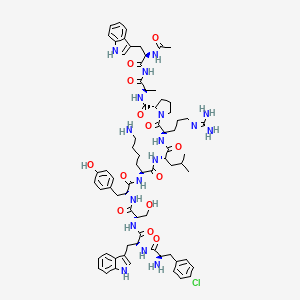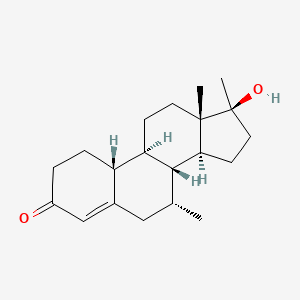![molecular formula C9H5N3O2 B1677183 1h-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one CAS No. 41443-28-1](/img/structure/B1677183.png)
1h-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one
Descripción general
Descripción
1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one, also known as ODQ, is a selective inhibitor of nitric oxide-sensitive guanylyl cyclase . It is a pale yellow to yellow powder and is used as an oxidizing agent for affinity selection-mass spectrometry (AS-MS) compound binding assay .
Molecular Structure Analysis
The molecular formula of 1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one is C9H5N3O2 . The InChI Key is LZMHWZHOZLVYDL-UHFFFAOYSA-N . The SMILES string representation is O=C1ON=C2C=Nc3ccccc3N12 .Chemical Reactions Analysis
1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one non-competitively inhibits the action of nitric oxide-sensitive guanylyl cyclase . It has been used to study the role of the cyclic guanosine monophosphate (cGMP) pathway in nitric oxide (NO) signal transduction .Physical And Chemical Properties Analysis
1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one is a pale yellow powder . It is soluble in ethanol (1.2 mg/mL) and DMSO (5 mg/mL), but insoluble in water . It should be stored at 2-8°C .Aplicaciones Científicas De Investigación
Soluble Guanylate Cyclase (sGC) Inhibition
1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one is utilized as a potent inhibitor of soluble guanylate cyclase (sGC), an enzyme that catalyzes the production of cyclic guanosine monophosphate (cGMP) upon binding with nitric oxide (NO). This application is crucial in studying the role of NO and cGMP in various physiological processes, including vasodilation and neurotransmission .
2. Affinity Selection-Mass Spectrometry (AS-MS) Compound Binding Assay The compound serves as an oxidizing agent in AS-MS assays to investigate compound binding to target proteins. This method is essential for drug discovery and understanding the interaction between drugs and their targets .
Vasorelaxant Response Studies
1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one is used to study vasorelaxant responses to NO-donor drugs. By inhibiting sGC, researchers can evaluate the variations in effects of different NO donors, which is significant for cardiovascular research .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling .
Propiedades
IUPAC Name |
[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c13-9-12-7-4-2-1-3-6(7)10-5-8(12)11-14-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMHWZHOZLVYDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC3=NOC(=O)N23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2036796 | |
| Record name | 1H-(1,2,4)Oxadiazolo(4,3-a)quinoxalin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2036796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1h-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one | |
CAS RN |
41443-28-1 | |
| Record name | 1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41443-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-(1,2,4)Oxadiazolo(4,3-a)quinoxalin-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041443281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-(1,2,4)Oxadiazolo(4,3-a)quinoxalin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2036796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-(1,2,4)OXADIAZOLO-(4,3,A)QUINOXALIN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S57V2NMV38 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of 1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one (ODQ)?
A: 1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) is a potent and selective inhibitor of nitric oxide (NO)-sensitive soluble guanylyl cyclase (sGC). []
Q2: How does ODQ interact with sGC?
A: ODQ binds to the heme group of sGC, oxidizing the ferrous form of the enzyme to the ferric species. This oxidation significantly reduces the enzyme's sensitivity to NO. []
Q3: What are the downstream effects of ODQ-mediated sGC inhibition?
A: ODQ inhibits the NO-dependent accumulation of cyclic guanosine monophosphate (cGMP) in target cells. [] This inhibition disrupts downstream signaling pathways that rely on cGMP, ultimately affecting physiological processes such as vasodilation, neurotransmission, and smooth muscle relaxation. [, , , , , ]
Q4: Is ODQ's inhibitory effect on sGC reversible?
A: ODQ-induced inactivation of sGC appears to be irreversible in vitro. Extensive dilution does not restore the enzyme's activity, suggesting a strong and potentially covalent interaction. []
Q5: Does ODQ affect NO synthesis?
A: No, ODQ does not interfere with nitric oxide synthase (NOS) activity and does not chemically inactivate NO. It specifically targets the NO receptor, sGC. []
Q6: Can ODQ affect cGMP levels in response to NO donors?
A: Yes, ODQ effectively inhibits cGMP generation induced by NO-donating compounds by targeting sGC. []
Q7: What is the molecular formula and weight of ODQ?
A7: The molecular formula of ODQ is C10H5N3O2, and its molecular weight is 203.17 g/mol.
Q8: Is there any spectroscopic data available for ODQ?
A: Light absorbance spectroscopy reveals that ODQ induces a shift in the Soret band of the sGC heme group from 431 nm to 393 nm, indicating oxidation of the ferrous form to the ferric species. []
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of ODQ?
A9: The provided abstracts do not offer detailed information on the ADME profile of ODQ. Further research is needed to fully elucidate its pharmacokinetic properties.
Q10: What is the in vivo activity and efficacy of ODQ?
A: Studies in various animal models demonstrate ODQ's ability to modulate physiological processes by inhibiting the NO-cGMP pathway. These include effects on cardiovascular function, [, , , , ] neuroprotection, [] and pain modulation. [, ]
Q11: What in vitro assays have been used to study the efficacy of ODQ?
A: Researchers have employed isolated tissue preparations like rat aorta rings, [, , ] mesenteric arteries, [, ] and corpus cavernosum [, ] to study ODQ's effect on vascular reactivity and smooth muscle tone. Additionally, cell-based assays using cultured cell lines like A10 vascular smooth muscle cells [, ] and SH-SY5Y neuroblastoma cells [] have been used to investigate ODQ's impact on cellular signaling pathways and mechanisms of cell death.
Q12: What animal models have been used to study the efficacy of ODQ?
A: ODQ's effects have been investigated in various animal models, including rat models of endotoxemia, [] restraint stress, [] neuropathic pain, [] myocardial ischemia-reperfusion injury, [] and adjuvant-induced arthritis. [] Studies in sheep have explored the effects of ODQ on fetal pulmonary vasodilation. []
Q13: What is the toxicity profile of ODQ?
A13: The provided abstracts do not provide detailed information regarding the toxicological profile of ODQ. Further studies are needed to assess its safety for potential clinical applications.
Q14: What analytical methods are used to characterize and quantify ODQ?
A14: While not explicitly detailed, the research likely employed techniques such as high-performance liquid chromatography (HPLC) or related methods for ODQ characterization and quantification.
Q15: How is ODQ monitored in biological samples?
A15: The studies likely utilized techniques like mass spectrometry or immunoassays to monitor ODQ concentrations in biological samples, although specific methods are not described in the abstracts.
Q16: Are there alternative inhibitors of sGC?
A16: Yes, besides ODQ, other sGC inhibitors exist, including:
Q17: What are the advantages and disadvantages of ODQ compared to other sGC inhibitors?
A17:
- High potency: ODQ is a highly potent inhibitor of sGC, effective at nanomolar concentrations. []
- High selectivity: It demonstrates remarkable selectivity for sGC over other enzymes like particulate guanylyl cyclase and adenylyl cyclase. []
- Irreversible inhibition: ODQ's action on sGC appears irreversible, which might limit its use in certain experimental settings. []
Q18: When was ODQ first identified as an sGC inhibitor?
A: The seminal paper reporting ODQ as a potent and selective inhibitor of NO-sensitive guanylyl cyclase was published in 1995. [] This discovery marked a significant milestone in NO research, providing a valuable tool to study the physiological and pathological roles of the NO-cGMP signaling pathway.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















